1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid
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Overview
Description
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid is a compound with the molecular formula C6H14N2OS.C2H2O4 and a molecular weight of 252.29 g/mol . This compound is known for its unique structure, which includes a thiolane ring and an oxalic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid involves several steps One common method includes the reaction of 2-aminoethanethiol with a suitable oxidizing agent to form the thiolane ringThe final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid under controlled conditions .
Chemical Reactions Analysis
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid involves its interaction with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, potentially altering their function. The imino group can form hydrogen bonds with various biomolecules, affecting their activity. The oxalic acid moiety can chelate metal ions, influencing enzymatic reactions .
Comparison with Similar Compounds
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one, oxalic acid can be compared with similar compounds such as:
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one: Lacks the oxalic acid moiety, which affects its solubility and reactivity.
2-Aminoethanethiol: A simpler compound that lacks the thiolane ring and imino group, making it less versatile in chemical reactions.
Thiolane derivatives: Compounds with similar ring structures but different functional groups, leading to varied chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;2-[(1-oxothiolan-1-ylidene)amino]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.C2H2O4/c7-3-4-8-10(9)5-1-2-6-10;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEQGTDBQZIICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NCCN)(=O)C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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